molecular formula C19H23N3O2 B7476145 1-[4-(2,5-Dimethylpyrrol-1-yl)benzoyl]piperidine-4-carboxamide

1-[4-(2,5-Dimethylpyrrol-1-yl)benzoyl]piperidine-4-carboxamide

Katalognummer B7476145
Molekulargewicht: 325.4 g/mol
InChI-Schlüssel: IRUOHCPKBCKQMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(2,5-Dimethylpyrrol-1-yl)benzoyl]piperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DPP-4 inhibitor and is used in the treatment of type 2 diabetes.

Wirkmechanismus

DPP-4 inhibitor works by inhibiting the activity of dipeptidyl peptidase-4, an enzyme that degrades incretin hormones. Incretin hormones are gut hormones that are released after a meal and stimulate insulin secretion and reduce glucagon secretion. By inhibiting the degradation of incretin hormones, DPP-4 inhibitor increases their levels, which in turn stimulates insulin secretion and reduces glucagon secretion. This results in better glycemic control in patients with type 2 diabetes.
Biochemical and Physiological Effects:
DPP-4 inhibitor has several biochemical and physiological effects. It increases the levels of incretin hormones, which stimulate insulin secretion and reduce glucagon secretion. This results in better glycemic control in patients with type 2 diabetes. DPP-4 inhibitor also has cardiovascular benefits, as it reduces inflammation and improves endothelial function. It has been shown to reduce the risk of cardiovascular events in patients with type 2 diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

DPP-4 inhibitor has several advantages for lab experiments. It is a well-established drug with a known mechanism of action, making it easier to design experiments. It is also readily available and can be easily synthesized. However, there are some limitations to its use in lab experiments. DPP-4 inhibitor is a drug that is used in the treatment of type 2 diabetes, which means that it may have off-target effects that could confound experimental results. Additionally, the effects of DPP-4 inhibitor may be influenced by other factors, such as diet and exercise, which could make it difficult to interpret experimental results.

Zukünftige Richtungen

There are several future directions for research on DPP-4 inhibitor. One area of research is the development of new DPP-4 inhibitors with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of the cardiovascular benefits of DPP-4 inhibitor in patients with type 2 diabetes. Additionally, there is a need for more research on the long-term effects of DPP-4 inhibitor on glycemic control and cardiovascular outcomes. Finally, there is a need for more research on the use of DPP-4 inhibitor in combination with other drugs for the treatment of type 2 diabetes.

Synthesemethoden

The synthesis method of DPP-4 inhibitor involves the reaction of 2,5-dimethyl-1H-pyrrole with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, followed by the reaction with piperidine-4-carboxylic acid. The final product is obtained after purification and isolation.

Wissenschaftliche Forschungsanwendungen

DPP-4 inhibitor has been extensively studied for its potential applications in various fields. One of the major research areas is the treatment of type 2 diabetes. DPP-4 inhibitor works by inhibiting the activity of dipeptidyl peptidase-4, an enzyme that degrades incretin hormones. By inhibiting this enzyme, DPP-4 inhibitor increases the levels of incretin hormones, which in turn stimulates insulin secretion and reduces glucagon secretion. This results in better glycemic control in patients with type 2 diabetes.

Eigenschaften

IUPAC Name

1-[4-(2,5-dimethylpyrrol-1-yl)benzoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-13-3-4-14(2)22(13)17-7-5-16(6-8-17)19(24)21-11-9-15(10-12-21)18(20)23/h3-8,15H,9-12H2,1-2H3,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUOHCPKBCKQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)C(=O)N3CCC(CC3)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2,5-Dimethylpyrrol-1-yl)benzoyl]piperidine-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.